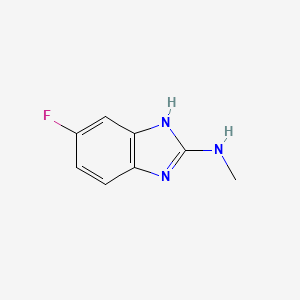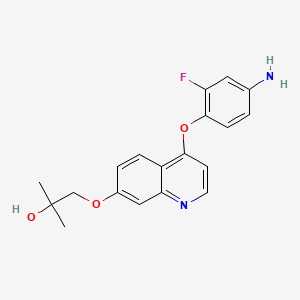![molecular formula C9H7BrN2O3 B1532848 1-[(5-bromofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1339388-17-8](/img/structure/B1532848.png)
1-[(5-bromofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both furan and pyrazole rings
Preparation Methods
The synthesis of 1-[(5-bromofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Bromofuran Moiety: The bromination of furan is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Attachment of the Pyrazole Ring: The bromofuran derivative is then reacted with a pyrazole precursor under basic conditions to form the desired compound. Common reagents include hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling).
Major products formed from these reactions include furanones, substituted furans, and various pyrazole derivatives.
Scientific Research Applications
1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which 1-[(5-bromofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The furan and pyrazole rings can interact with various enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar compounds to 1-[(5-bromofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid include:
1-[(5-Chlorofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-[(5-Methylfuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of bromine.
1-[(5-Nitrofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid: Similar structure but with a nitro group instead of bromine.
The uniqueness of this compound lies in its bromine atom, which can participate in specific chemical reactions that other similar compounds cannot, thereby offering unique synthetic and functional opportunities.
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c10-8-2-1-7(15-8)5-12-4-6(3-11-12)9(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZNLQFUNSEFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





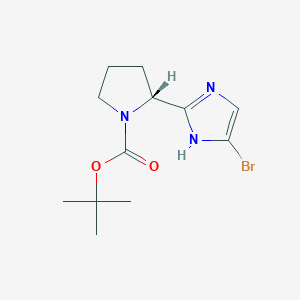
![(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B1532776.png)
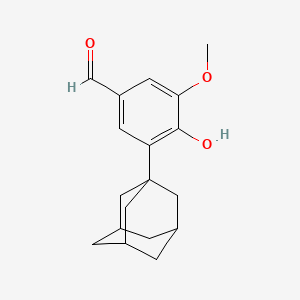
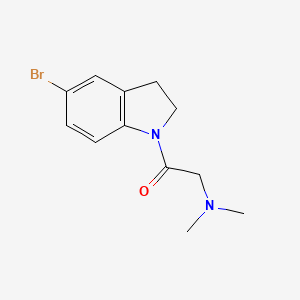
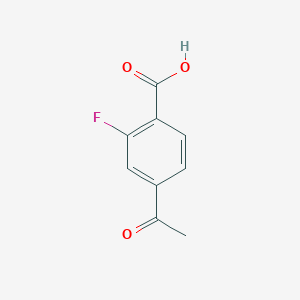
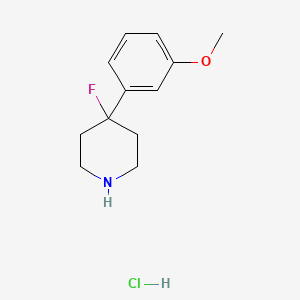
![1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1532782.png)
![1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1532783.png)
